1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy-
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Overview
Description
1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring. The specific structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- typically involves multi-step organic reactions The process may start with the sulfonation of naphthalene to introduce the sulfonic acid group
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale sulfonation and cyclization reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are critical to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- involves its interaction with specific molecular targets. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The pyrazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid: A simpler compound without the pyrazole ring.
2-Naphthalenesulfonic acid: Another isomer with the sulfonic acid group in a different position.
Pyrazole derivatives: Compounds containing the pyrazole ring but lacking the naphthalene structure.
Uniqueness
1-Naphthalenesulfonic acid, 7-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-hydroxy- is unique due to the combination of the naphthalene and pyrazole structures, which may confer specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
75476-93-6 |
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Molecular Formula |
C14H12N2O5S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
3-hydroxy-7-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H12N2O5S/c1-8-4-14(18)16(15-8)10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,19,20,21) |
InChI Key |
GZMUIZGBSSTJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC3=C(C=C(C=C3C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
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